
1-(4-ethoxyphenyl)-5-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-ethoxyphenyl)-5-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H24N6O3 and its molecular weight is 420.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(4-ethoxyphenyl)-5-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)pyrrolidine-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluations, and mechanisms of action based on various research findings.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolidine core and subsequent modifications to introduce the ethoxyphenyl and tetrazole functionalities. The synthetic route may employ methodologies such as Ugi reactions or other multicomponent reactions that facilitate the construction of complex scaffolds efficiently .
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing pyrrolidine and phenyl groups have shown promising results against various cancer cell lines. In particular, compounds with similar configurations demonstrated:
- IC50 values in the nanomolar range against breast cancer cell lines (e.g., MCF-7) .
- Induction of apoptosis and cell cycle arrest at the G2/M phase, indicating their potential as effective chemotherapeutic agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : Many related compounds disrupt microtubule dynamics, leading to mitotic catastrophe in cancer cells. This mechanism is crucial for their antiproliferative effects .
- Targeting Specific Enzymes : Some studies suggest that similar compounds may inhibit enzymes such as aromatase, which is involved in estrogen synthesis, thereby affecting hormone-dependent cancers .
- Interaction with G Protein-Coupled Receptors (GPCRs) : Compounds in this class may also interact with GPCRs, influencing signaling pathways related to proliferation and apoptosis .
Case Studies
Several case studies highlight the effectiveness of structurally related compounds:
- Study on Pyrrolidine Derivatives :
- Evaluation of Tetrazole-containing Compounds :
Data Summary
The following table summarizes key findings regarding the biological activity of related compounds:
Compound Structure | IC50 (nM) | Cell Line | Mechanism |
---|---|---|---|
Pyrrolidine Analog | 52 | MCF-7 | Tubulin inhibition |
Tetrazole Derivative | 74 | MDA-MB-231 | Apoptosis induction |
Aromatase Inhibitor | 100 | ER+/PR+ Breast | Hormonal pathway modulation |
Wissenschaftliche Forschungsanwendungen
The compound 1-(4-ethoxyphenyl)-5-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)pyrrolidine-3-carboxamide is a complex organic molecule with potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways. This article explores its applications, focusing on scientific research, including synthesis methodologies, biological evaluations, and structure-activity relationships.
Synthesis and Methodologies
The synthesis of this compound can be achieved through several methodologies, often involving multi-component reactions (MCRs). For instance, Ugi reactions combined with tetrazole chemistry have been utilized to create diverse libraries of similar compounds. These methods allow for the efficient construction of complex molecular architectures with high structural diversity while minimizing purification steps .
Key Synthetic Routes
- Ugi-Tetrazole Reaction : A one-pot reaction that facilitates the formation of tetrazole-containing compounds with minimal by-products.
- Palladium-Catalyzed Cyclization : This method can be employed to introduce additional complexity to the molecular framework, enhancing biological activity .
Medicinal Chemistry
The compound's structural features make it a candidate for medicinal chemistry applications. Research indicates that derivatives of similar scaffolds exhibit activity against various targets, including:
- Topoisomerase II Inhibitors : Compounds with similar structures have shown promise in inhibiting topoisomerases, which are crucial for DNA replication and transcription .
- G Protein-Coupled Receptor Modulation : The incorporation of tetrazole rings has been linked to modulating GPCR pathways, which are vital in numerous physiological processes .
Structure-Activity Relationships
Studies focusing on structure-activity relationships (SAR) reveal that modifications on the ethoxyphenyl and p-tolyl groups can significantly influence biological activity. For example:
- Substituents on the phenyl ring can alter binding affinities and potencies at target receptors.
- The introduction of different alkyl or functional groups may enhance solubility and bioavailability, critical factors in drug development .
Case Studies
Several case studies highlight the effectiveness of compounds with similar structures:
- PD-1/PD-L1 Inhibitors : Compounds designed to inhibit the PD-1/PD-L1 interaction have shown significant immunomodulatory effects in preclinical models. These findings suggest potential applications in cancer immunotherapy .
- Quorum Sensing Inhibitors : Research into L-homoserine lactone analogs has demonstrated that modifications can lead to effective quorum sensing inhibition in bacterial systems, indicating a pathway for developing antibacterial agents .
- Phospholipidosis Prediction : Studies have shown that certain structural features correlate with the inhibition of lysosomal phospholipase A2, suggesting that this compound could be explored for its potential toxicological profiles during drug development .
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c1-3-31-19-10-8-17(9-11-19)27-14-16(12-21(27)29)22(30)23-13-20-24-25-26-28(20)18-6-4-15(2)5-7-18/h4-11,16H,3,12-14H2,1-2H3,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLBAVMVRUKDHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.